molecular formula C7H15ClN2O B1469490 3-Amino-1-methyl-2-azepanone hydrochloride CAS No. 2197418-37-2

3-Amino-1-methyl-2-azepanone hydrochloride

Cat. No.: B1469490
CAS No.: 2197418-37-2
M. Wt: 178.66 g/mol
InChI Key: QTOUMYQSDCCTNG-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-2-azepanone hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O It is a derivative of azepanone, a seven-membered lactam ring, and is characterized by the presence of an amino group and a methyl group attached to the azepanone ring

Properties

IUPAC Name

3-amino-1-methylazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUMYQSDCCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepanone Ring Formation

The azepanone ring (a seven-membered lactam) is typically synthesized by cyclization of suitable precursors such as amines with lactones or cyclic esters. This cyclization can be achieved under controlled reaction conditions, often involving basic or acidic catalysts to promote ring closure.

  • Example: Reaction of an appropriate amine with a lactone or cyclic ester leads to ring formation, setting the framework for further functionalization.

Amino Group Introduction

The amino group at the 3-position is introduced via nucleophilic substitution reactions. This usually involves reacting the azepanone intermediate with amines under basic conditions to substitute a leaving group with an amino function.

  • These nucleophilic substitutions are critical for installing the amino functionality necessary for the compound’s biological activity.

Methylation

Methylation at the nitrogen (1-position) is achieved through alkylation reactions using methyl halides such as methyl iodide or methyl bromide in the presence of a base.

  • This step ensures the introduction of the methyl group, which modifies the electronic and steric properties of the azepanone ring, influencing its reactivity and biological interactions.

Formation of Hydrochloride Salt

The final step involves converting the free base form of 3-Amino-1-methyl-2-azepanone into its hydrochloride salt by treatment with hydrochloric acid.

  • This salt formation improves compound stability, solubility, and handling properties, making it more suitable for pharmaceutical applications.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Azepanone ring formation Amine + lactone/cyclic ester, catalyst Basic or acidic conditions, temperature control needed
Amino group introduction Amine, base (e.g., NaOH or NaHCO3) Nucleophilic substitution reaction
Methylation Methyl iodide or methyl bromide, base Alkylation under mild conditions
Hydrochloride salt formation Hydrochloric acid (HCl), solvent (e.g., ethanol) Salt precipitation and purification

Alternative and Industrial Preparation Methods

While direct literature on this compound is limited, related azepane derivatives and similar compounds provide insight into scalable and industrially viable methods:

  • Use of Sodium Amide in Cyclization: Some patents describe the cyclization of N-methyl-N-(3-methoxycarbonyl-propyl) acetamide intermediates with sodium amide in non-polar solvents to form azepanone rings efficiently.

  • Mild Reduction and Alkylation: Subsequent ethylation or methylation steps use potassium tert-butoxide and alkyl iodides, followed by reduction steps (e.g., Wolff-Kishner or lithium aluminum hydride reductions) to finalize the compound.

  • Hydrogenation and Salt Formation: Hydrogenation under controlled pressure with catalysts such as palladium on carbon, followed by acid treatment, is a common approach for producing hydrochloride salts with high purity.

Research Findings and Chemical Reaction Analysis

Types of Reactions Involved

  • Oxidation: The compound can be oxidized to oxo derivatives using oxidants like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction to amines or alcohols is possible using sodium borohydride or lithium aluminum hydride.

  • Substitution: The amino group can be substituted by other nucleophiles, allowing diverse functionalization routes.

Reaction Optimization and Yields

  • Efficient cyclization and methylation steps are crucial for high yields.

  • Use of mild reaction conditions (room temperature to moderate heating) and appropriate solvents (e.g., THF, ethanol) improves product purity and yield.

  • Salt formation by hydrochloric acid addition typically yields stable crystalline hydrochloride salts with high purity (>95%).

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Yield/Notes Source
Azepanone ring formation Amine + lactone, base/acid catalyst Moderate to high yield
Amino group introduction Amine, basic conditions High selectivity
Methylation Methyl iodide/bromide, base Efficient alkylation
Reduction (optional) LiAlH4, NaBH4 Converts intermediates to amines
Hydrochloride salt formation HCl in ethanol or water >95% purity, stable salt

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-1-methyl-2-azepanone hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted azepanone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound has shown potential as a candidate for the development of novel therapeutic agents. Its ability to inhibit specific enzymes makes it a valuable asset in drug design, particularly for conditions involving metabolic dysregulation or inflammation. Preliminary studies indicate its effectiveness against cysteine proteases, which are implicated in various diseases including autoimmune disorders.

Antimicrobial Activity:
Research has suggested that 3-Amino-1-methyl-2-azepanone hydrochloride exhibits antimicrobial properties, making it a subject of interest in the development of new antibiotics. This aspect is particularly crucial given the rising incidence of antibiotic resistance globally.

Biochemical Applications

Enzyme Inhibition:
The compound acts as an inhibitor for several key enzymes, impacting metabolic pathways and biochemical processes. For instance, studies have demonstrated its ability to inhibit cathepsins involved in antigen processing, which correlates with reduced inflammatory responses in animal models.

Protein Modification:
this compound can covalently attach to proteins, facilitating studies on protein interactions and functions. This property is essential for understanding protein dynamics and developing targeted therapies.

Organic Synthesis

Intermediate in Synthesis:
The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical reactivity allows it to participate in diverse synthetic pathways, making it a versatile building block in organic chemistry .

Catalysis:
As a ligand in catalytic reactions, this compound can facilitate the formation of complex molecules. This application is particularly relevant in the synthesis of chiral compounds where asymmetric catalysis is required.

Material Science

Polymer Chemistry:
In polymer chemistry, this compound can be utilized as a monomer or cross-linking agent in synthesizing polymers with specific mechanical or chemical properties. Its unique structure allows for the development of advanced materials suitable for various industrial applications .

Case Studies and Research Findings

Several studies have highlighted the applications and mechanisms of action for this compound:

  • Enzyme Inhibition Study:
    A study focused on its inhibition of cysteine proteases demonstrated significant therapeutic potential in reducing inflammation associated with autoimmune diseases.
  • Antimicrobial Efficacy:
    Preliminary investigations have indicated that this compound may act against various bacterial strains, warranting further research into its potential as a new antibiotic .
  • Synthesis Pathways:
    The compound has been successfully employed as an intermediate in synthesizing complex organic molecules, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-2-azepanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It may interact with receptors on the cell surface, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

    3-Amino-2-azepanone: Lacks the methyl group, resulting in different chemical and biological properties.

    1-Methyl-2-azepanone:

    3-Amino-1-ethyl-2-azepanone: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness: 3-Amino-1-methyl-2-azepanone hydrochloride is unique due to the presence of both the amino and methyl groups on the azepanone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

3-Amino-1-methyl-2-azepanone hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an azepanone ring with an amino group and a methyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.

The compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways and biochemical processes. The amino group allows for hydrogen bonding with enzyme active sites, which can modulate their activity.
  • Protein Modification : The compound can covalently attach to proteins, facilitating studies on protein interactions and functions.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown its potential in inhibiting cysteine proteases, which play a role in immune responses and inflammation .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation for potential antibiotic development.

Drug Development Potential

Due to its unique structure, this compound is being explored as a candidate for drug development. Its ability to interact with biological targets makes it suitable for designing novel therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Amino-2-azepanoneLacks methyl groupDifferent enzyme inhibition profile
1-Methyl-2-azepanoneSimilar azepanone coreVaries in biological activity
3-Amino-1-ethyl-2-azepanoneContains ethyl instead of methylDistinct chemical behavior

The presence of both amino and methyl groups in this compound distinguishes it from similar compounds, leading to unique reactivity and biological activity profiles.

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of various azepanones included this compound. The results indicated significant inhibition of growth in certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was shown to effectively inhibit cathepsins involved in antigen processing. This inhibition correlated with reduced inflammatory responses in animal models, highlighting its therapeutic potential in autoimmune diseases .

Q & A

Q. What are the standard laboratory synthesis protocols for 3-Amino-1-methyl-2-azepanone hydrochloride?

The synthesis typically involves multi-step reactions, such as condensation of intermediates with reagents like dimethylcarbamoyl chloride under reflux conditions (e.g., acetonitrile or THF). For example, a method analogous to the synthesis of fadrozole hydrochloride involves sequential protection, reduction, and cyclization steps using catalysts like triethylamine and reagents such as SOCl₂ for chlorination . Purification may require column chromatography or recrystallization using solvents like ethanol.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact, as hydrochloride salts often produce irritant dust .
  • Storage : Keep in airtight containers under ambient temperatures, protected from moisture and light. Stability studies suggest refrigeration (2–8°C) for long-term storage, but confirm via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Q. What purification methods are effective for isolating high-purity this compound?

Recrystallization from ethanol/water mixtures is commonly used. For complex impurities, reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% TFA) can achieve >98% purity. Monitor purity via UV detection at 210–254 nm .

Advanced Research Questions

Q. How can impurities in synthesized batches be systematically identified and quantified?

  • Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted intermediates or degradation products). Compare retention times and mass spectra against reference standards .
  • Quantification : Validate an HPLC method with a calibration curve for known impurities. For example, a gradient elution (5–95% acetonitrile in 20 min) on a Zorbax SB-C18 column can resolve impurities at 1–5 µg/mL sensitivity .

Q. What forced degradation studies are recommended to evaluate stability under stress conditions?

Expose the compound to:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.
  • Thermal stress : 80°C for 48 hours. Monitor degradation via TLC or HPLC, and characterize major degradation products using NMR and HRMS .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) during structural confirmation?

  • Cross-validate NMR peaks (¹H, ¹³C) with computational tools (e.g., ChemDraw Predict) and literature databases (PubChem) .
  • Use orthogonal methods: IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) and chloride ion testing via silver nitrate precipitation .

Q. What strategies are employed for chiral analysis, given potential stereoisomerism in the azepanone backbone?

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) and 0.1% diethylamine.
  • Circular dichroism (CD) : Compare optical rotation values with enantiomerically pure standards .

Q. How can interactions between this compound and excipients in solid-state formulations be analyzed?

Perform compatibility studies using:

  • DSC/TGA : Detect melting point shifts or decomposition events.
  • XRD : Monitor crystallinity changes after mixing with common excipients (e.g., lactose, PVP).
  • FTIR : Identify hydrogen bonding or ionic interactions .

Methodological Notes

  • References to Analytical Standards : Follow pharmacopeial guidelines (e.g., USP/EP) for validation parameters (specificity, linearity, accuracy) .
  • Safety Compliance : Adopt OSHA HCS standards for hazard communication and disposal protocols (e.g., neutralization before waste disposal) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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